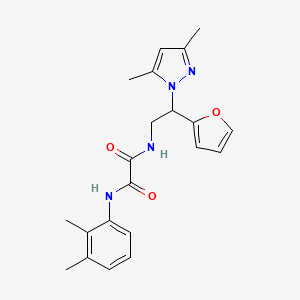

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-13-7-5-8-17(16(13)4)23-21(27)20(26)22-12-18(19-9-6-10-28-19)25-15(3)11-14(2)24-25/h5-11,18H,12H2,1-4H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZZHACRTFWFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3C(=CC(=N3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of pyrazole and furan-containing intermediates. Key steps include:

- Coupling reactions : Use carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) to link oxalamide groups to the core structure .

- Solvent optimization : Dry tetrahydrofuran (THF) or dichloromethane under nitrogen to prevent hydrolysis of reactive intermediates .

- Temperature control : Maintain reflux conditions (60–80°C) for amide bond formation, monitored via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to verify substituent positions, focusing on pyrazole (δ 2.1–2.5 ppm for methyl groups) and furan (δ 6.3–7.4 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C21H25N5O3) with electrospray ionization (ESI+) .

- High-Performance Liquid Chromatography (HPLC) : Utilize a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area under the curve) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this oxalamide derivative against specific molecular targets?

- Methodological Answer :

- Analog synthesis : Systematically modify substituents (e.g., dimethyl groups on pyrazole, methylphenyl on oxalamide) to assess their impact on activity .

- In vitro assays : Test analogs in enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) or receptor-binding studies (e.g., fluorescence polarization for affinity measurements) .

- Data analysis : Use IC50/EC50 values and molecular descriptors (e.g., LogP, polar surface area) in QSAR models to identify critical pharmacophores .

Q. What computational chemistry approaches are suitable for predicting the binding affinity and interaction mechanisms of this compound with potential enzyme targets?

- Methodological Answer :

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or kinases. Focus on hydrogen bonding with oxalamide carbonyl groups and hydrophobic contacts with pyrazole/furan moieties .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .

- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding free energy, prioritizing residues with ΔG < −5 kcal/mol .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data, particularly regarding bioavailability and metabolic stability?

- Methodological Answer :

- Pharmacokinetic (PK) studies : Measure plasma half-life (t1/2) and clearance rates in rodent models. Use LC-MS/MS to detect metabolites (e.g., hydroxylation of furan or demethylation of pyrazole) .

- Formulation optimization : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to enhance solubility and reduce first-pass metabolism .

- Species-specific assays : Compare metabolic stability in human liver microsomes vs. rodent models to identify interspecies variability .

Q. What strategies are recommended for resolving contradictory data in receptor binding assays involving this compound's pyrazole and furan moieties?

- Methodological Answer :

- Orthogonal assays : Validate binding using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm thermodynamic parameters (ΔH, Kd) .

- Competitive binding studies : Co-incubate with known inhibitors (e.g., celecoxib for COX-2) to determine if interactions are competitive or allosteric .

- Mutagenesis analysis : Engineer receptor mutants (e.g., Ala-scanning of active sites) to identify residues critical for pyrazole/furan interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.